2-((4-Chlorobenzyl)thio)-4-(4-methoxyphenyl)-6-phenylnicotinonitrile
Description
2-((4-Chlorobenzyl)thio)-4-(4-methoxyphenyl)-6-phenylnicotinonitrile (CAS: 206261-63-4 or 330551-80-9, depending on the source ) is a nicotinonitrile derivative characterized by a pyridine core substituted with:
- A 4-chlorobenzylthio group at position 2,
- A 4-methoxyphenyl group at position 4,
- A phenyl group at position 6,
- A cyano group at position 2.
Its structural features, such as the electron-withdrawing chloro and methoxy substituents, suggest applications in medicinal or agrochemical research.
Properties
IUPAC Name |
2-[(4-chlorophenyl)methylsulfanyl]-4-(4-methoxyphenyl)-6-phenylpyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19ClN2OS/c1-30-22-13-9-19(10-14-22)23-15-25(20-5-3-2-4-6-20)29-26(24(23)16-28)31-17-18-7-11-21(27)12-8-18/h2-15H,17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVTJDUKPZSKMBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=NC(=C2C#N)SCC3=CC=C(C=C3)Cl)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H19ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501129298 | |
| Record name | 2-[[(4-Chlorophenyl)methyl]thio]-4-(4-methoxyphenyl)-6-phenyl-3-pyridinecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501129298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
443.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
330551-80-9 | |
| Record name | 2-[[(4-Chlorophenyl)methyl]thio]-4-(4-methoxyphenyl)-6-phenyl-3-pyridinecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=330551-80-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[[(4-Chlorophenyl)methyl]thio]-4-(4-methoxyphenyl)-6-phenyl-3-pyridinecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501129298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Chlorobenzyl)thio)-4-(4-methoxyphenyl)-6-phenylnicotinonitrile typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of 4-Chlorobenzylthiol: This intermediate is prepared by reacting 4-chlorobenzyl chloride with sodium hydrosulfide in an aqueous medium.
Synthesis of 4-(4-Methoxyphenyl)-6-phenylnicotinonitrile: This intermediate is synthesized through a multi-step process involving the condensation of 4-methoxybenzaldehyde, benzyl cyanide, and appropriate catalysts.
Final Coupling Reaction: The final step involves the coupling of 4-chlorobenzylthiol with 4-(4-methoxyphenyl)-6-phenylnicotinonitrile under basic conditions, typically using a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent reaction conditions is crucial to achieving the desired product.
Chemical Reactions Analysis
Types of Reactions
2-((4-Chlorobenzyl)thio)-4-(4-methoxyphenyl)-6-phenylnicotinonitrile undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of nitrile groups to amines.
Substitution: Nucleophilic substitution reactions can occur at the chlorobenzylthio group, where nucleophiles such as amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols, potassium carbonate (K2CO3)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Substituted benzylthio derivatives
Scientific Research Applications
2-((4-Chlorobenzyl)thio)-4-(4-methoxyphenyl)-6-phenylnicotinonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-((4-Chlorobenzyl)thio)-4-(4-methoxyphenyl)-6-phenylnicotinonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Substituent Variations and Molecular Properties
The compound’s activity and physicochemical properties are influenced by its substituents. Key analogs and their differences are summarized below:
Key Observations :
- Chlorine Position : The 4-chlorobenzylthio group in the target compound may offer better electronic stabilization than 2-chlorobenzyl analogs due to reduced steric hindrance .
- Functional Groups : The trifluoromethyl group (in 332110-04-0) enhances hydrophobicity, while nitro groups (in 332053-67-5) may increase toxicity or reactivity .
Biological Activity
2-((4-Chlorobenzyl)thio)-4-(4-methoxyphenyl)-6-phenylnicotinonitrile is a compound of significant interest in medicinal chemistry due to its unique structure, which combines various functional groups that may confer diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Thioether linkage : The presence of a thio group enhances its reactivity and potential interactions with biological targets.
- Nicotinonitrile core : This core structure is known for its pharmacological significance, particularly in neuropharmacology and cancer treatment.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit a range of biological activities, including:
- Anticancer Activity : Studies have shown that nicotinonitrile derivatives can induce apoptosis in various cancer cell lines. For instance, compounds with similar structures have demonstrated efficacy against colon carcinoma and breast cancer cells, with IC50 values indicating significant cytotoxicity .
- Antimicrobial Properties : The thioether functionality may enhance the compound's ability to interact with microbial enzymes or membranes, leading to antibacterial or antifungal effects.
- Acetylcholinesterase Inhibition : Some derivatives have been investigated for their potential as acetylcholinesterase inhibitors, suggesting applications in treating neurodegenerative diseases like Alzheimer's .
The biological effects of this compound are likely mediated through several mechanisms:
- Enzyme Interaction : The compound may bind to specific enzymes or receptors, modulating their activity. For example, inhibition of acetylcholinesterase can enhance cholinergic signaling.
- Signal Transduction Pathways : It may interfere with cellular signaling pathways that regulate cell proliferation and apoptosis, contributing to its anticancer properties.
- Oxidative Stress Modulation : Some studies suggest that thioether-containing compounds can influence oxidative stress responses, potentially protecting against cellular damage.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds:
- Anticancer Activity Study : A study evaluated a series of nicotinonitrile derivatives against various cancer cell lines. The results indicated that certain modifications to the structure significantly enhanced cytotoxicity, with one derivative showing an IC50 value of 6.2 μM against HCT-116 cells .
- Acetylcholinesterase Inhibition : Research on nicotinonitrile-coumarin hybrids demonstrated promising results as acetylcholinesterase inhibitors, suggesting that modifications similar to those in this compound could yield effective neuroprotective agents .
- Antimicrobial Screening : Compounds bearing thioether functionalities were screened for antimicrobial activity against various pathogens. Results showed significant inhibition against both Gram-positive and Gram-negative bacteria .
Data Table: Summary of Biological Activities
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
